molecular formula C8H10BrNO2 B6293359 5-Bromo-2-methoxy-4-(methoxymethyl)pyridine CAS No. 2404733-90-8

5-Bromo-2-methoxy-4-(methoxymethyl)pyridine

Cat. No. B6293359
CAS RN: 2404733-90-8
M. Wt: 232.07 g/mol
InChI Key: QWDVMCDAJVQHOX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 2404733-90-8 . It has a molecular weight of 232.08 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrNO2/c1-11-5-6-3-8(12-2)10-4-7(6)9/h3-4H,5H2,1-2H3 . This indicates that the compound has a pyridine ring with bromine, methoxy, and methoxymethyl substituents.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 232.08 .

Scientific Research Applications

Building Block for Bioactive Compounds

This compound can serve as a building block for the synthesis of bioactive compounds . For instance, it can be used to construct the β-alanine moiety of an αvβ3 antagonist . This antagonist is significant in the field of cancer research, as αvβ3 is a type of integrin that plays a crucial role in angiogenesis, a process that allows tumors to develop their own blood supply.

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in the synthesis of complex organic compounds .

Synthesis of Selective Receptor Antagonists

The compound can be used in the synthesis of a potent and selective somatostatin sst3 receptor antagonist . Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors.

Hydromethylation Sequence

The compound can be used in a hydromethylation sequence, as demonstrated in the application to methoxy protected ()-D8-THC and cholesterol . This sequence is a key step in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Environmental Remediation

Although not directly related to “5-Bromo-2-methoxy-4-(methoxymethyl)pyridine”, its close relative “2-Methoxypyridine” has been used in studies related to environmental remediation . For instance, it has been used in research on the degradation of chlorpyrifos, a pesticide whose increasing environmental concentration has raised concerns about adverse health effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

5-bromo-2-methoxy-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-5-6-3-8(12-2)10-4-7(6)9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDVMCDAJVQHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-4-(methoxymethyl)pyridine

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